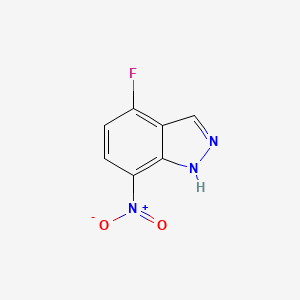

4-fluoro-7-nitro-1H-indazole

説明

Overview of Indazole Heterocycles in Medicinal Chemistry and Biology

Indazole and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have become a cornerstone of modern medicinal chemistry. nih.govmdpi.com While rarely found in nature, synthetic indazoles exhibit a wide array of pharmacological activities, making them a "privileged scaffold" in drug discovery. pnrjournal.comresearchgate.netresearchgate.net

Historical Context of Indazole Research

The journey of indazole chemistry began in 1883 with the synthesis of the parent compound by the German chemist Hermann Emil Fischer. jchr.org However, it was the discovery of the anti-inflammatory properties of benzydamine (B159093) in the 1960s that truly ignited the interest of medicinal chemists in exploring the therapeutic potential of indazole derivatives. researchgate.net Since then, extensive research has led to the development of numerous indazole-based compounds with diverse biological activities. nih.govpnrjournal.comnih.gov

Significance of Indazole Derivatives in Drug Discovery

The indazole nucleus is a key structural component in a variety of approved drugs and clinical candidates. pnrjournal.comresearchgate.net Its structural similarity to endogenous purines, such as adenine (B156593) and guanine, allows indazole derivatives to interact with a wide range of biological targets, including enzymes and receptors. researchgate.net This has led to the development of indazole-based drugs with applications as anti-inflammatory agents, anticancer therapies, antiemetics, and treatments for neurological disorders. pnrjournal.comnih.govresearchgate.net For instance, drugs like benzydamine (anti-inflammatory), granisetron (B54018) (antiemetic), and axitinib (B1684631) (anticancer) all feature the indazole core. pnrjournal.comresearchgate.net The versatility of the indazole scaffold allows for the synthesis of a vast library of derivatives with tailored pharmacological profiles. nih.govmdpi.comingentaconnect.com

Role of Fluorination in Modulating Biological Activity

The introduction of fluorine atoms into drug molecules is a widely used strategy in medicinal chemistry to enhance their therapeutic properties. nih.govtandfonline.com Fluorine, being the most electronegative element, can significantly alter a molecule's physicochemical characteristics. tandfonline.com Key effects of fluorination include:

Metabolic Stability: Fluorine can block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing the drug's half-life in the body. bohrium.com

Binding Affinity: The presence of fluorine can enhance the binding of a drug to its target protein through various interactions. tandfonline.combohrium.com

Membrane Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. nih.govtandfonline.com

pKa Alteration: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, which can influence a drug's absorption and distribution. tandfonline.combohrium.com

The strategic placement of fluorine atoms can thus be a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of a drug candidate. rsc.orgmdpi.com

Impact of Nitro Substitution on Chemical Reactivity and Biological Properties

The nitro group (NO2) is a potent electron-withdrawing group that can profoundly influence the chemical reactivity and biological activity of a molecule. nih.gov Its presence can:

Enhance Reactivity: The nitro group can activate an aromatic ring towards nucleophilic substitution reactions.

Modulate Biological Activity: Nitro-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govmdpi.com The electron-withdrawing nature of the nitro group can facilitate interactions with biological targets. nih.gov

Serve as a Synthetic Handle: The nitro group can be chemically transformed into other functional groups, such as amines, providing a route to further derivatization.

In the context of indazoles, studies have shown that the position of the nitro group is crucial for biological activity. For instance, only 7-nitro-1H-indazoles have demonstrated inhibitory properties against nitric oxide synthase (NOS). researchgate.net

Rationale for Focused Research on 4-Fluoro-7-nitro-1H-indazole

The specific compound, this compound, presents a compelling case for focused research due to the strategic combination of its structural features.

Unique Substitution Pattern and its Implications

The substitution pattern of a fluorine atom at the 4-position and a nitro group at the 7-position of the indazole ring is unique and is expected to confer distinct properties to the molecule. ontosight.ai

Fluorine at Position 4: Research suggests that a 4-fluoro substitution on the indazole ring can contribute to enhanced anticancer efficacy. longdom.org The placement of the highly electronegative fluorine atom at this position can influence the electron distribution of the entire ring system, potentially impacting its interaction with biological targets. ontosight.ai

Nitro at Position 7: As previously mentioned, the 7-nitro substitution is a key determinant for the inhibitory activity of indazoles against nitric oxide synthase. researchgate.net This specific placement is thought to be crucial for the molecule's orientation within the active site of the enzyme.

The combination of these two substituents in this compound creates a molecule with the potential for enhanced biological activity and selectivity. The fluorine atom may improve its drug-like properties, such as metabolic stability and cell permeability, while the 7-nitro group directs its activity towards specific biological targets. nih.govresearchgate.net This unique combination of functional groups warrants further investigation to fully elucidate its therapeutic potential.

Potential for Novel Pharmacological Activities

The indazole nucleus, a bicyclic heterocyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. nih.gov Compounds incorporating this structure exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govontosight.ai The specific biological effects of indazole derivatives are heavily influenced by the nature and position of substituents on the bicyclic core. In the case of this compound, the presence of both a fluorine atom and a nitro group suggests a strong potential for unique and potent biological activities, making it a compound of significant interest in academic and pharmaceutical research.

The introduction of a fluorine atom into a pharmacologically active molecule can significantly alter its properties. ontosight.ai Fluorination is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins. ontosight.ai In the context of the indazole scaffold, fluorination has been shown to increase the inhibitory potency and selectivity of compounds targeting specific enzymes. nih.govresearchgate.net For instance, studies on fluorinated indazoles have demonstrated their potential as selective inhibitors of nitric oxide synthase (NOS), an enzyme implicated in various physiological and pathological processes. nih.govresearchgate.net

The nitro group at the 7-position also plays a crucial role in defining the pharmacological profile of this compound. The 7-nitroindazole (B13768) moiety is a well-known inhibitor of neuronal nitric oxide synthase (nNOS). nih.gov This inhibition is selective, meaning it has a greater effect on nNOS compared to other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). This selectivity is a highly desirable trait in drug development as it can minimize off-target effects. The electron-withdrawing nature of the nitro group is critical for this inhibitory activity.

The combination of a fluorine atom and a nitro group on the indazole ring in this compound therefore presents a compelling case for its investigation as a source of novel therapeutic agents. Research into structurally related compounds has provided a strong rationale for exploring its potential in several areas.

Detailed Research Findings on Related Indazole Derivatives

While specific research on the pharmacological activities of this compound is emerging, the extensive investigation of related fluorinated and nitrated indazoles provides significant insights into its potential. A notable area of interest is the development of selective enzyme inhibitors.

One study focused on a series of fluorinated indazoles as inhibitors of nitric oxide synthase (NOS). nih.govresearchgate.net The findings highlighted that fluorination of the aromatic ring enhanced both the inhibitory potency and the selectivity for the inducible isoform of NOS (iNOS). nih.govresearchgate.net For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit iNOS by 83% and the neuronal isoform (nNOS) by 63%. nih.govresearchgate.net Another compound from this study, 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole, showed 80% inhibition of iNOS activity with no significant effect on nNOS, demonstrating that specific substitution patterns can lead to high selectivity. nih.govresearchgate.net

The inhibitory activity of nitro-containing indazoles on NOS has also been well-documented. 7-Nitroindazole is a classic example of a selective nNOS inhibitor. nih.gov Furthermore, the related compound 3-bromo-7-nitroindazole (B43493) is one of the most potent selective inhibitors of nNOS. researchgate.net These findings underscore the importance of the nitro group at the 7-position for achieving potent and selective nNOS inhibition.

The potential for developing novel therapeutics based on the this compound scaffold extends beyond NOS inhibition. The indazole core is a versatile platform that has been incorporated into drugs with a variety of mechanisms of action. nih.gov For example, some indazole derivatives have been investigated for their activity as tyrosine kinase inhibitors, which are crucial in cancer therapy. nih.gov The unique electronic properties conferred by the fluorine and nitro substituents could lead to the discovery of compounds with novel kinase inhibition profiles or other pharmacological activities.

The table below summarizes the inhibitory data for some relevant indazole derivatives, illustrating the impact of fluorination and nitration on their biological activity.

| Compound Name | Target Enzyme | % Inhibition | Reference |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | nNOS | 63% | nih.gov, researchgate.net |

| 4,5,6,7-tetrafluoro-3-methyl-1H-indazole | iNOS | 83% | nih.gov, researchgate.net |

| 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole | iNOS | 80% | nih.gov, researchgate.net |

| 3-bromo-7-nitroindazole | nNOS | 96% | researchgate.net |

This data suggests that this compound, by combining the features of fluorination and a 7-nitro group, holds considerable promise for the development of new pharmacological agents, particularly as a selective enzyme inhibitor. Further research into this specific compound is warranted to fully elucidate its biological activities and therapeutic potential.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-fluoro-7-nitro-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN3O2/c8-5-1-2-6(11(12)13)7-4(5)3-9-10-7/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVMZDSQFDHLYSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363404 | |

| Record name | 4-fluoro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866144-02-7 | |

| Record name | 4-fluoro-7-nitro-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro 7 Nitro 1h Indazole and Its Analogues

Retrosynthetic Analysis of the 4-Fluoro-7-nitro-1H-indazole Scaffold

A retrosynthetic analysis of the this compound scaffold reveals several logical bond disconnections that form the basis of common synthetic strategies. The most prevalent approaches involve the formation of the pyrazole (B372694) ring fused to the substituted benzene (B151609) core.

A primary disconnection strategy breaks the N1-N2 and the C7a-N1 bonds. This leads back to a suitably substituted 2-fluorophenyl precursor containing a carbonyl or cyano group at the C1 position and a nitro group at the C3 position (relative to the fluorine). The key synthons are therefore a hydrazine (B178648) source and a 2,X-disubstituted-Y-nitro-benzene derivative. For the target molecule, a logical precursor would be a 2,6-difluoro-3-nitrobenzaldehyde (B3031646) or a related ketone. The presence of electron-withdrawing groups, such as the nitro group, is often crucial for activating the aromatic ring towards nucleophilic substitution by hydrazine. researchgate.netnih.gov

Another key disconnection can be envisioned at the C3-N2 bond, which is central to intramolecular C-H amination strategies. This approach starts from a pre-formed arylhydrazone, typically derived from a fluoronitrophenylhydrazine and a suitable carbonyl compound. The final cyclization step then forms the indazole ring through the creation of the C3-N2 bond via a C-H activation/amination process. nih.govbohrium.comacs.org

Direct Synthesis Approaches to this compound

Direct synthetic routes to the this compound ring system primarily rely on condensation and cyclization reactions. These methods construct the pyrazole ring onto a pre-functionalized benzene ring.

The reaction of ortho-haloaryl carbonyl compounds with hydrazine is a classical and widely used method for the synthesis of the indazole core. nih.govacs.org This strategy leverages a condensation reaction to form a hydrazone intermediate, which then undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring.

A practical and straightforward synthesis of indazoles involves the direct condensation of an o-fluorobenzaldehyde with hydrazine hydrate. acs.orgchemicalbook.com In this reaction, the aldehyde first reacts with hydrazine to form a hydrazone. The subsequent and crucial step is the intramolecular cyclization, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom. The presence of a strongly electron-withdrawing group, such as a nitro group, on the aromatic ring is often necessary to facilitate this intramolecular SNAr reaction. acs.org

The reaction is typically carried out by heating the o-fluorobenzaldehyde with an excess of hydrazine hydrate, which can also serve as the solvent. acs.orgacs.org Ethereal solvents like tetrahydrofuran (B95107) (THF) or dioxane can also be employed. acs.org While no direct synthesis of this compound using this specific method is detailed in the reviewed literature, the synthesis of the analogous 5-nitro-1H-indazole from 2-fluoro-5-nitrobenzaldehyde (B1301997) is well-documented and proceeds with high yield, demonstrating the viability of this approach.

Table 1: Synthesis of an Analogous Nitro-Indazole via o-Fluorobenzaldehyde Condensation

| Starting Material | Reagent | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzaldehyde | Hydrazine hydrate | DMF | 23 °C, 2 h | 5-Nitro-1H-indazole | 98% |

A significant challenge in the direct condensation of o-fluorobenzaldehydes with hydrazine is the potential for a competitive Wolff-Kishner reduction of the aldehyde group to a methyl group, which forms fluorotoluene side products. acs.orgnih.gov To circumvent this issue, a refined strategy involves the use of O-methyloxime derivatives of the aldehydes. acs.orgnih.govcapes.gov.br

In this method, the o-fluorobenzaldehyde is first converted to its O-methyloxime. The subsequent reaction of this derivative, particularly the major E-isomer, with hydrazine proceeds smoothly to form the indazole ring without the competing reduction. acs.orgnih.gov This approach has been shown to be highly effective, increasing the yields of the desired indazole products, especially for substrates that are prone to reduction. acs.org The reaction of the Z-isomer of the methyloxime with hydrazine, however, has been reported to yield 3-aminoindazoles through a benzonitrile (B105546) intermediate. acs.orgnih.gov

Table 2: Comparison of Direct Aldehyde vs. O-Methyloxime Method for Indazole Synthesis

| Starting Material Type | Key Advantage | Potential Side Product | Typical Yield Improvement |

|---|---|---|---|

| o-Fluorobenzaldehyde | Direct, one-step process | Wolff-Kishner reduction product (fluorotoluene) | N/A |

| o-Fluorobenzaldehyde O-Methyloxime (E-isomer) | Eliminates competitive reduction | None reported | Yields can increase from 50-60% to 80-85% |

Data derived from studies on various substituted o-fluorobenzaldehydes. acs.org

Modern synthetic chemistry has introduced powerful new methods for forming the indazole ring system, including transition-metal-catalyzed cyclization reactions. These methods offer alternative pathways that can provide access to a wider range of substituted indazoles.

Intramolecular C-H amination has emerged as a robust strategy for the synthesis of 1H-indazoles. nih.govbohrium.com This method typically begins with the formation of an arylhydrazone from an appropriate arylhydrazine and a ketone or aldehyde. The key step is the subsequent intramolecular cyclization, which involves the formation of a new N-C bond through the activation of a C-H bond on the aromatic ring ortho to the hydrazone moiety.

Several catalytic systems have been developed to facilitate this transformation. One notable example is a silver(I)-mediated oxidative C-H amination. nih.govbohrium.comacs.orgnih.gov This process has proven effective for synthesizing a variety of 3-substituted 1H-indazoles. Mechanistic studies suggest that the reaction may proceed through a single electron transfer (SET) pathway mediated by the silver(I) oxidant. nih.govbohrium.com The scope of this reaction is broad, tolerating diverse functional groups on the arylhydrazone precursors. nih.govacs.org

Table 3: Substrate Scope for Silver(I)-Mediated Intramolecular C-H Amination for Indazole Synthesis

| Arylhydrazone Substituent (at C3 position of product) | Reported Yield |

|---|---|

| Amide | Good |

| Ketone | Good |

| Ester | Good |

| Aryl | Good |

| CF3 | Good |

Yields are generalized from a study demonstrating the synthesis of various 3-substituted 1H-indazoles. nih.gov

Cyclization Reactions for Indazole Ring Formation

Palladium-Catalyzed Cyclizations

Palladium-catalyzed reactions offer a powerful tool for the synthesis of indazole rings through reductive cyclization. This approach typically involves the cyclization of ortho-nitroaryl compounds. For instance, the reductive cyclization of nitrostyrenes using palladium catalysts in the presence of carbon monoxide as a reducing agent is a known method for forming indole (B1671886) structures, a reaction pathway adaptable to indazole synthesis. researchgate.netnih.gov

Key features of this methodology include:

Precursors : The starting materials are often functionalized o-nitrobenzenes that contain a side chain capable of cyclizing. For example, 1,4-dialkenyl-2,3-dinitrobenzenes can undergo a double palladium-catalyzed, carbon monoxide-mediated reductive cyclization to form complex heterocyclic systems. nih.gov

Catalyst Systems : Various palladium catalyst systems have been developed to facilitate this transformation. Common systems include palladium diacetate combined with ligands like 1,10-phenanthroline (B135089) or triphenylphosphine. nih.gov

Mechanism : The process involves the reduction of the nitro group by the palladium-CO system, followed by an intramolecular cyclization to form the N-N bond of the indazole ring.

| Starting Material | Catalyst System | Product Type | Reference |

|---|---|---|---|

| 2,3-Dinitro-1,4-dialkenylbenzenes | Pd(OAc)₂/1,10-phenanthroline or Pd(dba)₂/PPh₃ | 1H,8H-Pyrrolo[3,2-g]indoles | nih.gov |

| o-Nitro-ketoximes | Pd-based catalysts | 3-Substituted Indazoles | researchgate.net |

Copper-Catalyzed Ullmann-Type Reactions

The copper-catalyzed Ullmann-type reaction is a robust and frequently employed method for intramolecular C-N bond formation to construct the indazole ring. organic-chemistry.org This strategy is particularly useful for creating fluorinated indazoles from readily available starting materials. nih.gov A notable application is the synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole, a close analogue of the target compound. thieme-connect.com

The general sequence involves:

Hydrazone Formation : Condensation of a substituted 2-halobenzaldehyde with a hydrazine (e.g., methylhydrazine) to form the corresponding hydrazone. nih.gov

Intramolecular Cyclization : The resulting hydrazone undergoes an intramolecular Ullmann-type coupling, where a copper catalyst facilitates the cyclization to form the indazole ring. nih.govresearchgate.net

Challenges in this reaction can include poor reactivity and thermal hazards, but optimization using high-throughput screening has led to safe and efficient conditions. nih.govresearchgate.net The choice of base and reaction temperature is critical for achieving high yields. thieme-connect.com A related approach involves the copper(I)-promoted coupling of N-aroyl-N′-arylhydrazines with 2-bromoaryl ketones or aldehydes. nih.gov

| Substrate | Catalyst | Key Steps | Product Example | Reference |

|---|---|---|---|---|

| Hydrazone of a 2-halobenzaldehyde | Copper(I) salt | Intramolecular C-N bond formation | 5-Bromo-4-fluoro-1-methyl-1H-indazole | nih.govthieme-connect.com |

| Arylhydrazone from 2-(2-haloaryl)-2-oxoacetic esters | Copper(I) catalyst | Ring-closing cyclization | 1-Aryl-1H-indazoles | nih.gov |

Annulation Reactions

Annulation reactions provide another strategic pathway to the indazole core. These reactions involve the construction of the pyrazole ring onto a pre-existing benzene ring. One such method is the rhodium(III)-catalyzed [4+1] annulation, where azobenzenes react with aldehydes to form N-aryl-2H-indazoles. acs.org In this process, the azo group acts as an internal nucleophile to trap the initial aldehyde addition product, leading to cyclization and aromatization. acs.org

Another powerful strategy is the palladium-catalyzed oxidative benzannulation of substituted pyrazoles with internal alkynes, which yields substituted 1H-indazoles. mdpi.com Additionally, [3+2] annulation reactions, involving the condensation of precursors like 1,3-diphenyl-5-cyanomethylpyrazole with α-oxoketene dithioacetals followed by acid-catalyzed intramolecular cyclization, afford highly functionalized 1H-indazoles regioselectively. chemicalbook.com

Nitrosation of Substituted o-Toluidines

A classical and well-established route to the indazole nucleus is the cyclization of N-nitroso-o-toluidines, often generated in situ. google.com This method involves the diazotization of a substituted o-toluidine (B26562) with an alkali metal nitrite (B80452), such as sodium nitrite (NaNO₂), in an acidic medium like acetic acid. chemicalbook.com The subsequent ring closure involving the adjacent methyl group yields the 1H-indazole. chemicalbook.com

To improve the process, the o-toluidine can first be acetylated to form the corresponding 2-methylacetanilide. google.com Nitrosation with sodium nitrite in a mixture of glacial acetic acid and acetic anhydride (B1165640) then effects both nitrosation and ring closure to form the substituted indazole. google.com The acetic anhydride consumes the water generated during the reaction. google.com This method is a foundational technique for preparing a variety of substituted indazoles. nih.govrsc.org

Advanced Synthetic Strategies for Analogue Development

For the development of analogues of this compound, advanced strategies focusing on regioselective functionalization and late-stage installation of key substituents are paramount.

Strategies for Regioselective Functionalization

Once the indazole core is formed, its regioselective functionalization remains a significant challenge, particularly at the C7 position. researchgate.net Directed ortho Metalation (DoM) has emerged as a key strategy for achieving this. mobt3ath.com This method allows for the introduction of various functional groups specifically at the C7 position of the indazole ring.

Palladium-catalyzed C-H activation is another powerful tool for site-selective functionalization. For indazoles bearing an electron-withdrawing group (EWG) at the C4-position, such as a nitro group, a palladium-catalyzed oxidative arylation can be directed to the C7 position. researchgate.net Research has shown that for a substrate like 1-methyl-4-nitro-1H-indazole, it is possible to switch the site of arylation between the C3 and C7 positions by carefully selecting the ligand and solvent system. researchgate.net

| Strategy | Substrate Type | Position Functionalized | Catalyst/Reagent | Reference |

|---|---|---|---|---|

| Directed ortho Metalation (DoM) | Indazole derivatives | C7 | Organolithium reagents | mobt3ath.com |

| Pd-Catalyzed Oxidative Arylation | 4-EWG-1H-Indazoles | C7 | Pd(OAc)₂ / Phenanthroline | researchgate.net |

| Switchable C-H Arylation | 1-Methyl-4-nitro-1H-indazole | C3 or C7 | Pd(OAc)₂ / Ligand variation | researchgate.net |

Late-Stage Fluorination and Nitration Techniques

Introducing fluorine and nitro groups at a late stage of a synthetic sequence can be highly advantageous, avoiding issues with harsh conditions in earlier steps.

Late-Stage Fluorination : The fluorination of a pre-formed aromatic indazole ring is a promising strategy for creating analogues. researchgate.net While direct fluorination can be challenging, enzymatic methods are emerging as a sophisticated alternative. For example, cytochrome P450 enzymes can catalyze various reactions, including hydroxylations that can be applied to fluorinated precursors. nih.gov

Late-Stage Nitration : The introduction of a nitro group onto an existing indazole ring is a feasible process. For instance, 7-nitroindazole (B13768) can be further nitrated to yield 3,7-dinitro-1H-indazole. chim.it This reaction proceeds via the thermal rearrangement of a 2,7-dinitroindazole intermediate. chim.it Enzymatic nitration also presents an advanced route. The cytochrome P450 enzyme TxtE is capable of catalyzing direct aromatic nitration reactions, a process that has been used to create fluorinated nitro-tryptophan analogs and could be explored for indazole systems. nih.gov

Stereoselective Synthesis of Chiral Analogues

The development of stereoselective methods for the synthesis of chiral indazole analogues is a significant area of research, driven by the fact that enantiomers of a chiral drug can exhibit different pharmacological activities. While specific methods for the direct stereoselective synthesis of this compound are not extensively detailed in the provided search results, general strategies for creating chiral indazole cores and analogues can be applied.

A prominent approach for achieving enantioselectivity is through catalysis. One such method involves the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. acs.orgchemrxiv.orgmit.edunih.gov This reaction allows for the efficient preparation of a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. acs.orgchemrxiv.orgmit.edunih.gov The enantioselectivity is controlled by ligand-substrate steric interactions and steric repulsions within the six-membered allylation transition state. acs.orgchemrxiv.org Density functional theory (DFT) calculations have suggested that this reaction proceeds via a six-membered Zimmerman-Traxler-type transition state. acs.orgchemrxiv.orgmit.edu This method has been shown to be tolerant of various substituents on the indazole ring, including 4-fluoro substitution. mit.edu

Another strategy involves the enantiospecific synthesis of indazole-3-carboxamide derivatives, which are analogues of synthetic cannabinoid receptor agonists. frontiersin.org In these syntheses, chiral precursors, such as L-tert-leucine methyl ester, L-valinamide, and L-leucinamide, are utilized to produce the desired (S)-enantiomer products. frontiersin.org This approach highlights the importance of the enantiopurity of starting materials in determining the stereochemistry of the final product.

The separation of enantiomers from a racemic mixture is also a crucial aspect of obtaining chiral indazoles. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. frontiersin.org The separation is based on the differential interaction between the enantiomers and a chiral stationary phase (CSP), leading to the formation of transient diastereoisomeric complexes. frontiersin.org The choice of CSP is critical for achieving good separation; for instance, Lux® Amylose-1 and Lux® i-Cellulose-5 columns have shown high selectivity for certain indazole-3-carboxamide synthetic cannabinoids. frontiersin.org

Table 1: Examples of Chiral Indazole Analogues and Synthetic Approaches

| Compound Class | Synthetic Approach | Key Features |

| C3-Allyl 1H-Indazoles | Copper-Hydride (CuH) Catalyzed Allylation | Forms quaternary stereocenters at C3 with high enantioselectivity. Tolerates various substituents on the indazole ring. acs.orgchemrxiv.orgmit.edunih.gov |

| Indazole-3-Carboxamides | Enantiospecific Synthesis from Chiral Precursors | Utilizes chiral amino acid derivatives to introduce stereochemistry. frontiersin.org |

| Racemic Indazole Mixtures | Chiral HPLC Separation | Separates enantiomers using chiral stationary phases to yield enantiopure compounds. frontiersin.org |

Purification and Isolation Techniques for Indazole Compounds

The purification and isolation of indazole compounds are critical steps to ensure the final product's purity, which is essential for its intended application. Common techniques employed include recrystallization and column chromatography.

Recrystallization is a widely used method for purifying solid indazole derivatives. The choice of solvent is crucial for effective purification. For instance, 5-nitroindazole (B105863) can be recrystallized from boiling methanol (B129727) with decolorizing charcoal to yield pale yellow needles. orgsyn.org A patent discloses a method for separating and purifying isomers of substituted indazole derivatives using a mixed solvent for recrystallization, achieving purities of over 99%. google.com This method is highlighted as being simple and suitable for industrial production. google.com The patent provides several examples of mixed solvent systems for different indazole derivatives, such as acetone/water, acetonitrile/water, and methanol/water. google.com

Column chromatography is another fundamental technique for the purification of indazole compounds. mdpi.comnih.govrsc.orgnih.govmdpi.comrsc.org This method is particularly useful for separating mixtures of isomers or removing impurities with different polarities. Silica (B1680970) gel is a commonly used stationary phase. mdpi.comnih.govrsc.orgnih.govmdpi.comrsc.org The mobile phase, or eluent, is typically a mixture of solvents, with the polarity adjusted to achieve optimal separation. Common eluent systems include ethyl acetate (B1210297) in hexane (B92381) and petroleum ether/ethyl acetate. mdpi.comnih.gov For example, N-methyl-3-aryl indazoles have been purified using silica gel column chromatography with 20% ethyl acetate in hexane as the eluent. mdpi.com Similarly, various indazole-3-carboxaldehyde derivatives have been purified using petroleum ether/ethyl acetate mixtures. nih.gov

In some cases, a combination of methods is used. For instance, after a reaction, the crude product might first be subjected to an extraction and washing procedure, followed by column chromatography to isolate the desired compound. mdpi.commdpi.com The purity of the final compound is often verified by techniques such as melting point determination and spectroscopic methods like NMR. orgsyn.orgmdpi.comnih.gov

Table 2: Common Purification Techniques for Indazole Compounds

| Purification Technique | Description | Common Solvents/Stationary Phases |

| Recrystallization | Purification of solid compounds based on differences in solubility. | Methanol, Acetone/Water, Acetonitrile/Water, THF/Water. orgsyn.orggoogle.com |

| Column Chromatography | Separation of compounds based on differential adsorption to a stationary phase. | Stationary Phase: Silica Gel. Eluents: Ethyl Acetate/Hexane, Petroleum Ether/Ethyl Acetate. mdpi.comnih.govrsc.org |

Chemical Reactivity and Derivatization of 4 Fluoro 7 Nitro 1h Indazole

Electrophilic Aromatic Substitution Reactions on the Indazole Ring

Electrophilic aromatic substitution (EAS) on the indazole ring system is complex due to the presence of two rings and two nitrogen atoms. Generally, the C3 position of the pyrazole (B372694) ring is the most susceptible to electrophilic attack. However, the reactivity is profoundly affected by the substituents on the carbocyclic ring.

The regiochemical outcome of any potential electrophilic attack on the benzene (B151609) portion of the 4-fluoro-7-nitro-1H-indazole is governed by the directing effects of the existing substituents.

Fluorine Group: As a halogen, the fluorine at C4 is an ortho-, para-director. This is due to the ability of its lone pairs to donate electron density through resonance to stabilize the intermediate arenium ion, despite its strong electron-wthdrawing inductive effect. Thus, it would direct incoming electrophiles to the C5 position (ortho) and the C3 position (para, within the heterocyclic ring).

Nitro Group: The nitro group at C7 is a powerful deactivating group and a meta-director. pearson.com It strongly withdraws electron density from the ring through both inductive and resonance effects, destabilizing any positive charge at the ortho and para positions (C6). pearson.com Therefore, it directs incoming electrophiles to the C5 position (meta).

Considering these competing effects, the C5 position is the only position on the carbocyclic ring that is meta to the nitro group and ortho to the fluorine group. However, the combined deactivating nature of both substituents makes electrophilic substitution on this ring exceptionally challenging.

The nitro group is one of the most strongly deactivating substituents in electrophilic aromatic substitution reactions. pearson.com Its presence on the indazole ring significantly reduces the nucleophilicity of the aromatic system, making it much less reactive towards electrophiles than unsubstituted indazole. Research on other nitroindazoles has demonstrated this pronounced deactivating effect. For instance, 7-nitro-1H-indazole was found to be unreactive toward formaldehyde under acidic conditions, whereas other indazole derivatives readily react. nih.gov Given that this compound possesses an additional electron-withdrawing fluorine atom, the deactivation is expected to be even more severe, rendering conventional electrophilic aromatic substitution reactions on the carbocyclic ring synthetically unfeasible under normal conditions. Any electrophilic attack would likely require harsh reaction conditions and would preferentially occur at the C3 position, if at all.

Nucleophilic Substitution Reactions

The strong electron-withdrawing properties of the nitro group and the fluorine atom make the carbocyclic ring of this compound highly electron-deficient. This electronic characteristic activates the ring for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile replaces a leaving group on the aromatic ring.

In SNAr reactions, fluoride is an excellent leaving group. The rate of reaction is enhanced by the presence of electron-withdrawing groups, especially those located ortho or para to the leaving group. In this compound, the nitro group at C7 is para to the C4-fluorine atom across the ring system, strongly activating it towards nucleophilic displacement. This is analogous to the high reactivity of similar compounds like 4-fluoro-7-nitrobenzofurazan (NBD-F), which is widely used as a derivatizing agent that reacts readily with amines to displace the fluoride. wikipedia.orgdergipark.org.tr Therefore, the fluorine atom in this compound is expected to be readily displaced by a variety of nucleophiles.

Table 1: Expected Nucleophilic Substitution Reactions at the C4 Position

| Nucleophile | Expected Product |

|---|---|

| R-NH₂ (Amine) | 4-(Alkylamino)-7-nitro-1H-indazole |

| R-O⁻ (Alkoxide) | 4-(Alkoxy)-7-nitro-1H-indazole |

| R-S⁻ (Thiolate) | 4-(Alkylthio)-7-nitro-1H-indazole |

The nitro group can also function as a leaving group in SNAr reactions, a phenomenon that is well-documented for activated aromatic and heteroaromatic systems. rsc.orgrsc.org The C7 position is activated by the electron-withdrawing nature of the fused pyrazole ring and the fluorine atom at C4. The comparative mobility of fluorine versus the nitro group depends on the specific substrate, nucleophile, and reaction conditions. rsc.org In some systems containing both substituents, the fluorine atom is displaced first, followed by the nitro group under more forcing conditions. nih.gov Thus, it is plausible that under specific conditions, a strong nucleophile could displace the nitro group at the C7 position of this compound.

Reduction and Oxidation Reactions of the Nitro Group

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group.

The reduction of the nitro group in this compound to form 4-fluoro-7-amino-1H-indazole is a key transformation for further derivatization. This reaction can be achieved using various standard reducing agents employed for the conversion of aromatic nitro compounds to anilines. The resulting amino group is an activating, ortho-, para-director, which fundamentally alters the reactivity of the aromatic ring towards electrophiles. pearson.com

Conversely, the amino group of 4-fluoro-7-amino-1H-indazole can be oxidized. While direct oxidation of the nitro group itself is uncommon, the corresponding amine can be converted back to the nitro compound or to other functionalities.

Table 2: Common Reagents for Reduction and Potential Oxidation of the Nitro Group Moiety

| Transformation | Reagent/Condition | Product |

|---|---|---|

| Reduction | H₂, Pd/C | 4-Fluoro-7-amino-1H-indazole |

| SnCl₂, HCl | 4-Fluoro-7-amino-1H-indazole | |

| Fe, HCl/CH₃COOH | 4-Fluoro-7-amino-1H-indazole |

| Oxidation * | m-CPBA or H₂O₂/HCOOH | this compound |

*Note: Oxidation reactions are performed on the product of the reduction, 4-fluoro-7-amino-1H-indazole.

Formation of Amino-Indazole Derivatives

The transformation of the nitro group in this compound into an amino group is a pivotal step in the synthesis of many indazole-based compounds. This reduction is typically achieved using standard reducing agents. For instance, aromatic nitro compounds are readily converted to their corresponding amino derivatives in good yields by employing reagents like hydrazine (B178648) hydrate supported on alumina in the presence of catalysts such as FeCl₃·6H₂O researchgate.net. Other common methods include the use of metals like iron, zinc, or tin in acidic conditions, or catalytic hydrogenation with hydrogen gas over a metal catalyst ambeed.com.

The resulting 4-fluoro-7-amino-1H-indazole is a valuable synthon. The amino group can undergo diazotization to form a diazonium salt, which can then be subjected to a variety of nucleophilic substitution reactions to introduce a wide range of functional groups onto the indazole ring ambeed.com. This versatility is crucial for creating libraries of compounds for biological screening. For example, 3-aminoindazole scaffolds have been synthesized through methods like SNAr (nucleophilic aromatic substitution) chemistry involving hydrazine and a 2-nitrobenzonitrile nih.gov.

N-Alkylation and N-Arylation Strategies at the Indazole Nitrogen

The indazole ring possesses two nitrogen atoms, N-1 and N-2, both of which can potentially be alkylated or arylated. The regioselectivity of these reactions is a critical aspect of indazole chemistry and is influenced by several factors, including the reaction conditions (base, solvent, temperature), the nature of the electrophile, and the electronic and steric effects of substituents on the indazole ring nih.govnih.gov.

Generally, direct alkylation of 1H-indazoles often results in a mixture of N-1 and N-2 substituted products nih.govresearchgate.net. The 1H-tautomer is typically more thermodynamically stable, while the N-2 substituted isomer is often kinetically favored nih.govbeilstein-journals.org. Studies have shown that for certain substituted indazoles, specific conditions can be optimized to favor one regioisomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N-1 regioselectivity in the alkylation of various C-3 substituted indazoles d-nb.infonih.gov. Conversely, indazoles with electron-withdrawing substituents at the C-7 position, such as a nitro (NO₂) group, have been shown to confer excellent N-2 regioselectivity beilstein-journals.orgd-nb.infonih.gov.

For N-arylation, copper-catalyzed methods are commonly employed. The coupling of aryl iodides or bromides with indazoles can be achieved using a catalyst system derived from copper(I) iodide (CuI) and a diamine ligand, a method that tolerates a range of functional groups nih.govorganic-chemistry.org.

The table below summarizes the general outcomes of N-alkylation based on reaction conditions.

| Reagent/Condition | Predominant Isomer | Rationale |

| Sodium Hydride (NaH) in THF | N-1 | Favors the thermodynamically more stable product. |

| Mitsunobu Conditions | N-2 | Often favors the kinetically controlled product. |

| C-7 Electron-Withdrawing Group | N-2 | Electronic effects favor substitution at the N-2 position. |

Functional Group Interconversions on the Indazole Scaffold

Functional group interconversion (FGI) is a strategic approach in organic synthesis that involves converting one functional group into another imperial.ac.uk. On the this compound scaffold, both the nitro group and the fluorine atom can be subjects of such transformations.

As discussed, the most common FGI is the reduction of the nitro group to an amine researchgate.netambeed.com. This amine can then be further modified. For example, it can be acylated to form amides or participate in reductive amination reactions to yield secondary or tertiary amines ambeed.com.

The fluorine atom on the benzene ring can also undergo nucleophilic aromatic substitution (SNAr) reactions, although this is generally less facile than on more electron-deficient rings. The presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom, however, activates the ring towards such substitutions. This allows for the introduction of various nucleophiles, such as amines or thiols, at the C-4 position ambeed.com.

Other potential transformations include halogenation of the aromatic ring using agents like bromine or chlorine, typically in the presence of a Lewis acid catalyst ambeed.com.

Studies on Tautomerism and Isomerization (1H vs. 2H)

Indazole and its derivatives exhibit annular tautomerism, existing as an equilibrium between the 1H- and 2H-tautomers nih.govnih.govnih.gov. In the case of the parent indazole, the 1H-tautomer, which has a benzenoid structure, is thermodynamically more stable and predominates in the gas phase, in solution, and in the solid state compared to the 2H-tautomer, which has a quinonoid structure nih.govnih.govresearchgate.netnih.gov. The energy difference between the two tautomers for the parent indazole is approximately 15 kJ·mol⁻¹ nih.gov.

The position of this tautomeric equilibrium can be influenced by factors such as the solvent and the nature and position of substituents on the ring. While the 1H-tautomer is generally more stable, theoretical studies on a range of NH-indazoles have indicated that in some specific cases, the 2H-tautomer can be the more stable form researchgate.net. This equilibrium is crucial as it dictates the site of reactivity, particularly in N-alkylation and N-arylation reactions. The reaction can proceed via the major 1H-tautomer or the minor 2H-tautomer, and the relative energy barriers for these pathways determine the final product ratio wuxibiology.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the 1H and 2H tautomers and their respective N-substituted isomers nih.gov. The chemical shifts of the protons and carbons in the indazole ring are sufficiently different between the two forms to allow for unambiguous structural assignment nih.gov.

In ¹H NMR spectra, the chemical shift of the H-3 proton is a key diagnostic feature. For 2H-indazoles, the H-3 proton typically resonates at a lower field (further downfield) compared to the corresponding 1H-isomer nih.gov. Similarly, ¹³C NMR spectroscopy is highly effective for this assignment nih.govcdnsciencepub.com. The chemical shifts of the carbon atoms within the pyrazole portion of the indazole ring, particularly C-3 and C-7a, show significant differences between the N-1 and N-2 substituted isomers. Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can be used to establish long-range correlations between the protons of the N-alkyl group and the carbons of the indazole core (C-3 or C-7a), definitively confirming the point of attachment d-nb.info.

Infrared (IR) spectroscopy can also provide information about the tautomeric form, particularly by observing the N-H stretching frequencies. However, NMR is generally the more definitive method for structural elucidation in solution.

The table below shows typical ¹H NMR chemical shift ranges for key protons in substituted indazoles.

| Proton | Typical Chemical Shift (ppm) in 1H-Isomers | Typical Chemical Shift (ppm) in 2H-Isomers |

| H-3 | Varies | 8.16 - 8.36 (often a singlet) nih.gov |

| H-4, H-7 | Varies | 7.03 - 7.74 (often as doublets) nih.gov |

| H-5, H-6 | Varies | 7.03 - 7.74 (often as triplets) nih.gov |

Mechanistic Investigations of Biological Activities

Molecular Target Identification and Validation

The indazole nucleus is a versatile scaffold found in many bioactive molecules and has been a continuous subject of interest in chemistry and biology. researchgate.net Its derivatives have been investigated for their inhibitory effects on a range of enzymes.

The indazole core is a key feature in the development of kinase inhibitors. While direct studies on 4-fluoro-7-nitro-1H-indazole are not specified in the provided research, related indazole-based compounds have shown significant activity against various kinases.

TTK Inhibition : The mitotic kinase TTK has been identified as a viable target for cancer therapy. nih.gov A screening and optimization process led to the development of an indazole core with sulfamoylphenyl and acetamido groups, resulting in a potent TTK inhibitor, CFI-400936, with an IC50 of 3.6 nM. nih.gov Further development by removing the polar sulfonamide group and adding a heterocycle at the 4-position of the phenyl ring led to potent TTK inhibitors with oral bioavailability. nih.gov Compounds with a 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl bicyclic system showed high potency with a TTK IC50 of less than 10 nM. nih.gov

EGFR Inhibition : The epidermal growth factor receptor (EGFR) is another critical target in cancer therapy, and its resistance mutations pose a significant challenge. nih.govnih.gov Although current EGFR inhibitors often have a quinazoline-based core, research has explored other scaffolds. nih.gov A covalent pyrimidine EGFR inhibitor was identified through screening against the EGFR T790M mutant, showing 30- to 100-fold more potency against this mutant and up to 100-fold less potency against wild-type EGFR compared to quinazoline-based inhibitors. nih.gov This highlights the potential for novel scaffolds, including indazole derivatives, in developing mutant-selective EGFR kinase inhibitors.

Cyclooxygenase (COX) enzymes are key to the synthesis of prostaglandins, which are involved in both physiological and pathological processes like inflammation, fever, and pain. nih.gov The inhibition of COX is the mechanism of action for aspirin and similar non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The two main isoforms are COX-1, a "housekeeping" enzyme for physiological functions, and COX-2, which is upregulated during inflammation. nih.govnih.gov

While indazole derivatives are noted for their anti-inflammatory properties, specific data on the direct inhibition of COX enzymes by this compound is not detailed in the available research. The anti-inflammatory activity of the broader indazole class suggests that COX inhibition is a potential mechanism of action. researchgate.net

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step in the metabolism of tryptophan to kynurenine. nih.govnih.gov This process is crucial in immunity and neuronal function, and IDO1 has become a significant target in cancer immunotherapy. nih.govacs.org

Research into indazole-based IDO1 inhibitors has shown promise. Indazole has been identified as a potentially high-affinity heme-binding scaffold for IDO1. acs.org In a study on N′-hydroxyindazolecarboximidamides synthesized from 7-nitroindazole (B13768), several derivatives were evaluated for their IDO1 inhibitory activities. nih.gov It was noted that compounds with a 4-fluoro substitution on an associated phenyl group demonstrated increased anti-IDO1 activity, with the 3-Bromo-4-fluorophenyl derivative being the most active in the series. nih.gov

| Compound Derivative | Target | Activity Noted |

| N′-Hydroxyindazolecarboximidamides | IDO1 | Inhibitory activity observed. |

| 3-Bromo-4-fluorophenyl derivative of above | IDO1 | Most active in the series. |

Nitric oxide (NO) is a critical intercellular messenger, and its production is catalyzed by nitric oxide synthase (NOS). The indazole derivative, 7-nitroindazole (7-NI), is a known inhibitor of NOS. Specifically, it has been characterized as a selective inhibitor of the neuronal isoform of NOS (nNOS). nih.govnih.gov

As this compound is a structural analog of 7-NI, it is plausible that it shares similar NOS inhibitory properties, although the specific impact of the 4-fluoro substitution on this activity requires direct investigation.

| Compound | Target Enzyme | Effect |

| 7-Nitro indazole (7-NI) | Neuronal Nitric Oxide Synthase (nNOS) | Selective Inhibition |

| 7-Nitro indazole (7-NI) | Endothelial Nitric Oxide Synthase (eNOS) | No significant inhibition |

The indazole scaffold is also present in compounds designed to modulate the activity of various receptors. While specific receptor modulation data for this compound is limited, related compounds show activity at several receptor types.

Receptor Modulation

Estrogen Receptor Degradation (SERDs)

Indazole-based compounds have emerged as a promising class of Selective Estrogen Receptor Degraders (SERDs). nih.gov SERDs are a type of therapeutic agent used in the treatment of estrogen receptor (ER)-positive breast cancer. wikipedia.org Their mechanism involves binding to the estrogen receptor and inducing a conformational change that leads to the receptor's ubiquitination and subsequent degradation by the proteasome. wikipedia.orgfrontiersin.org This downregulation of ER protein effectively shuts down estrogen-mediated signaling pathways that drive tumor growth. nih.gov

Structure-activity relationship studies on indazole-based SERDs have revealed that substituents on the core structure are critical for degradation efficacy. nih.gov While the specific activity of this compound as a SERD is not fully characterized, related structures show that incorporating certain groups on an aryl ring attached to the indazole can enhance potency and degradation. nih.govbohrium.com The development of orally bioavailable SERDs is a major goal in oncology, and the indazole scaffold is being actively explored for this purpose. bohrium.comnih.gov

Interaction with Other Biological Targets (e.g., DNA, RNA)

While direct interactions of this compound with nucleic acids like DNA and RNA are not prominently documented, the indazole scaffold is a key component of molecules that target a wide range of other biological entities, particularly enzymes.

Derivatives of indazole have been extensively studied as enzyme inhibitors. For example, 7-nitroindazole is a known inhibitor of nitric oxide synthase (NOS), an enzyme involved in various physiological and pathological processes. austinpublishinggroup.comnih.gov The indazole ring also serves as a core structure for potent inhibitors of several protein kinases, which are crucial regulators of cell signaling. Examples include inhibitors of:

Fibroblast growth factor receptors (FGFRs) nih.gov

c-Jun N-terminal kinase-3 (JNK3) austinpublishinggroup.com

Phosphoinositide 3-kinase delta (PI3Kδ) nih.gov

Rho kinase austinpublishinggroup.com

Additionally, 3-substituted 1H-indazoles have been investigated for their ability to inhibit the IDO1 enzyme. nih.gov This broad range of activity underscores the versatility of the indazole core in fitting into the active sites of diverse protein targets.

Structure-Activity Relationship (SAR) Studies

The biological profile of an indazole derivative is profoundly influenced by the nature and position of its substituents. SAR studies are critical for optimizing potency, selectivity, and pharmacokinetic properties.

Influence of Fluorine and Nitro Substitutions on Potency and Selectivity

The fluorine atom and the nitro group are key modulators of the pharmacological activity of the indazole ring.

Fluorine Substitution: The introduction of fluorine can significantly alter a molecule's properties, including its acidity, lipophilicity, metabolic stability, and binding interactions. In the context of indazole derivatives, fluorination has been shown to increase inhibitory potency and selectivity for certain targets. nih.gov For example, the fluorination of the indazole ring in a series of NOS inhibitors led to enhanced potency and greater selectivity for the NOS-II isoform over the NOS-I isoform. nih.gov In a separate study, a fluorine atom at the ortho position of a benzyl group attached to the indazole N1 position resulted in better inhibitory activity compared to substitutions at the meta or para positions. nih.gov

Nitro Substitution: The position of the nitro group on the indazole ring is crucial for its biological effect. Studies on the mutagenic activity of nitro-indazoles in Salmonella typhimurium found that a nitro group at the C5 or C6 position resulted in measurable activity, whereas substitution at C4 or C7, as in this compound, resulted in weak or no mutagenic activity. nih.gov 7-Nitroindazole itself is recognized as a selective inhibitor of neuronal nitric oxide synthase (nNOS). nih.govaustinpublishinggroup.com

The combined electronic effects of the electron-withdrawing fluorine and nitro groups in this compound likely create a unique charge distribution across the aromatic system, influencing its binding affinity and selectivity for its biological targets.

Effects of Substituents at Different Positions of the Indazole Ring

SAR studies have provided a detailed map of how substitutions at various positions on the indazole ring affect biological activity.

| Position | Type of Substituent | Effect on Biological Activity | Target/Assay |

| N1 | Benzyl group with ortho-fluoro | Increased inhibitory activity | HIF-1 Inhibition |

| N1 | Methyl group | Diminished effect on NOS activity | NOS Inhibition |

| C3 | Carbohydrazide moiety | Crucial for strong inhibitory activity | IDO1 Enzyme |

| C3 | Aryl and hetaryl groups | Important for functionalization | General Synthesis |

| C4, C6 | Disubstituted derivatives | Selective inhibition | PI3Kδ |

| C7 | Fluorine group | Highest hypotensive activity | α2-Adrenergic Receptors |

| C7 | Nitro group | Selective inhibition of nNOS | Nitric Oxide Synthase |

This table is generated based on data from multiple sources. nih.govnih.govaustinpublishinggroup.comnih.govnih.gov

As shown in the table, modifications at nearly every position can have a profound impact. N-alkylation can reduce activity in some contexts, such as NOS inhibition nih.gov, while complex substitutions at the N1 position are critical in others. nih.gov The C3 position is a common site for modification to achieve potent and selective enzyme inhibition. nih.gov Furthermore, substitutions on the benzene (B151609) portion of the ring, such as at C6 or C7, are vital for tuning the activity and selectivity of these compounds. nih.govnih.gov

Positional Isomerism and Pharmacological Profiles

Positional isomerism, where substituents are located at different positions on the indazole core, can lead to dramatically different pharmacological profiles. The specific arrangement of functional groups dictates the molecule's shape, electronics, and ability to form key interactions with a biological target.

For example, the differential effect of the nitro group's position on mutagenicity (C5/C6 vs. C4/C7) is a clear illustration of this principle. nih.gov Similarly, SAR studies of YC-1, an indazole derivative, showed that a fluoro substituent at the ortho position of an N1-benzyl ring was optimal, while moving it to the meta or para position significantly reduced activity. nih.gov This highlights that even on a substituent group, the relative position of atoms is critical. The distinction between 1H- and 2H-indazole tautomers or isomers can also be significant; for instance, the 2-benzyl isomer of YC-1 was found to be inactive, unlike its 1-benzyl counterpart. austinpublishinggroup.com These findings underscore the high degree of structural precision required to achieve a desired biological effect with indazole-based compounds.

Cellular and Molecular Effects

Antiproliferative and Cytotoxic Mechanisms in Cancer Cells

No studies were identified that investigated the antiproliferative or cytotoxic effects of this compound on any cancer cell lines. Consequently, there is no information on its potential mechanisms of action, such as the induction of apoptosis or cell cycle arrest.

Anti-inflammatory Pathways

There is no available data on the anti-inflammatory properties of this compound. Research into its potential effects on key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes or the modulation of pro-inflammatory cytokines, has not been published.

Antimicrobial Activity against Bacterial and Fungal Strains

No studies have reported on the antimicrobial activity of this compound. Therefore, there are no minimum inhibitory concentration (MIC) values or mechanistic studies available for this compound against any bacterial or fungal strains.

Antioxidant Properties

The antioxidant potential of this compound has not been evaluated in any published research. There are no available results from standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Modulation of Biochemical Pathways

There is no information regarding the ability of this compound to modulate any specific biochemical pathways.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule's characteristics, from its electronic distribution to the energetics of its different forms.

Indazole and its derivatives can exist in different tautomeric forms, most commonly the 1H and 2H tautomers, where the proton is located on the N1 and N2 atoms of the pyrazole (B372694) ring, respectively. researchgate.net Computational studies on the parent indazole molecule and its nitro derivatives have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.gov For the parent indazole, the energy difference is calculated to be around 15 kJ·mol⁻¹ in the gas phase. nih.gov It is expected that 4-fluoro-7-nitro-1H-indazole would also favor the 1H tautomeric form. Understanding the energy landscape and the relative stabilities of these tautomers is crucial, as the biological activity and interaction profile of the molecule can be dependent on the predominant tautomeric form.

| Tautomer | General Relative Stability | Key Feature |

| 1H-Indazole | More Stable | Benzenoid form, generally lower in energy. researchgate.net |

| 2H-Indazole | Less Stable | Quinonoid form, generally higher in energy. researchgate.net |

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is a critical tool in drug discovery and design.

While specific molecular docking studies detailing the binding modes and affinities of this compound with specific protein targets are not widely published, the indazole scaffold is a common feature in many biologically active compounds. nih.gov Docking studies on other indazole derivatives have been successfully used to predict how these molecules fit into the binding sites of proteins, such as kinases. nih.gov For this compound, computational models would be used to predict its binding orientation and to estimate the binding affinity, providing a rationale for its potential biological targets. The fluorine and nitro groups would be expected to play significant roles in these interactions through hydrogen bonding or other electrostatic interactions.

| Functional Group | Potential Interaction Type | Interacting Residue Examples |

| Indazole NH | Hydrogen Bond Donor | Asp, Glu, Ser |

| Indazole N | Hydrogen Bond Acceptor | Lys, Arg, His |

| Nitro Group (Oxygens) | Hydrogen Bond Acceptor | Lys, Arg, Ser |

| Aromatic Rings | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Fluorine Atom | Halogen Bonding, Electrostatic | Backbone carbonyls, polar residues |

Quantitative Structure-Activity Relationship (QSAR) Studies

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and its interactions with its environment, such as a biological receptor.

Conformational analysis is crucial for understanding how this compound might bind to a biological target. The presence of the fluorine and nitro groups can significantly influence the preferred three-dimensional shape of the indazole ring system. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations.

In the context of a ligand-target complex, MD simulations can assess the stability of the binding. By simulating the complex in a solvated environment, researchers can observe how the ligand interacts with the amino acid residues of the protein and how these interactions evolve over time. This information is vital for understanding the mechanism of action and for designing mutations to probe the binding site. While MD simulations have been conducted on related compounds like 4-nitroimidazole analogues to study their interactions with protein targets, nih.govresearchgate.net no such studies have been published for this compound.

Understanding the dynamic behavior is essential for predicting a drug candidate's efficacy and potential off-target effects. The insights gained from such simulations can guide the modification of the molecule to improve its delivery to the target site and to enhance its therapeutic index.

Potential Therapeutic Applications and Future Directions

Drug Discovery and Development Pipeline

The progression of 4-fluoro-7-nitro-1H-indazole through the drug discovery and development pipeline would necessitate a systematic evaluation of its biological effects and pharmacological properties.

Preclinical Studies and in vivo Efficacy

Preclinical studies are fundamental to characterizing the therapeutic potential of a new chemical entity. For this compound, these studies would involve a series of in vitro and in vivo experiments to determine its biological activity, efficacy, and mechanism of action. Drawing parallels from its non-fluorinated counterpart, 7-nitro-1H-indazole, which is a known inhibitor of nitric oxide synthase (NOS), initial investigations would likely focus on its effects on this enzyme family.

Furthermore, based on the known antinociceptive (pain-relieving) effects of 7-nitro-1H-indazole, preclinical models of pain would be relevant for evaluating the in vivo efficacy of this compound. For instance, studies have shown that 7-nitro-1H-indazole produces dose-related antinociception in models such as the formalin-induced hindpaw licking and acetic acid-induced abdominal constriction assays in mice. nih.gov The time course of these effects has been correlated with the inhibition of brain NOS activity. nih.gov A key aspect of these preclinical studies would be to assess whether the introduction of the fluorine atom enhances these effects or introduces novel activities.

Optimization of Pharmacological Properties

The introduction of a fluorine atom can significantly influence a molecule's pharmacological profile. Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, potentially affecting drug-target interactions. nih.govnih.gov Moreover, the replacement of a hydrogen atom with a fluorine atom can block sites of metabolism, thereby increasing the metabolic stability and half-life of the compound. nih.govfrontiersin.org

Optimization of the pharmacological properties of this compound would involve a detailed structure-activity relationship (SAR) study. This would entail synthesizing a series of analogues with modifications at various positions of the indazole ring to identify compounds with improved potency, selectivity, and pharmacokinetic profiles. The goal is to achieve a balance of properties that make the compound a viable drug candidate.

Addressing Challenges in Drugability (e.g., Absorption, Distribution)

"Drugability" refers to the ability of a compound to be developed into a successful drug. This encompasses a range of properties, including absorption, distribution, metabolism, and excretion (ADME). The physicochemical properties of this compound, such as its lipophilicity and solubility, would play a crucial role in its absorption and distribution. The fluorine atom is known to increase lipophilicity, which can enhance membrane permeability and absorption. nih.govfrontiersin.org However, excessive lipophilicity can lead to poor solubility and non-specific binding.

Addressing these challenges would involve formulation strategies to improve solubility and bioavailability. Additionally, understanding the metabolic pathways of this compound is essential to predict its clearance and potential for drug-drug interactions.

Development of this compound Derivatives as Pharmaceutical Leads

Should this compound show promising activity in initial screens, further development would focus on creating derivatives with optimized properties to serve as pharmaceutical leads.

Rational Design of Next-Generation Analogues

Rational drug design involves creating new molecules with a specific biological target in mind. For this compound derivatives, this would likely be guided by the three-dimensional structure of its target enzyme, such as NOS. By understanding the binding site, medicinal chemists can design analogues that fit more precisely and have stronger interactions, leading to increased potency and selectivity. nih.gov This process often involves computational modeling to predict the binding affinity of new designs before they are synthesized. The development of quantitative structure-activity relationship (QSAR) models can also provide insights into the molecular features that are most important for biological activity. mdpi.com

Novel Research Avenues for Indazole Scaffolds

The strategic placement of electron-withdrawing groups like fluorine and a nitro moiety on the indazole ring can significantly influence the molecule's photophysical properties and biological reactivity. These substitutions are key to exploring the potential of compounds like this compound in advanced applications.

Imaging Agents and Fluorescent Probes

The development of fluorescent probes and imaging agents is crucial for visualizing biological processes in real-time. While direct studies on the fluorescent properties of this compound are not extensively documented, the characteristics of related nitro-substituted indazoles and other fluorinated heterocycles suggest its potential in this field.

Research has shown that new fluorescent heterocyclic compounds can be synthesized from 5-nitro-1H-indazole. researchgate.netsemanticscholar.org These studies demonstrate that the nitroindazole core can be chemically modified to create molecules that absorb and emit light in the visible spectrum, a key characteristic for fluorescent probes. semanticscholar.org The fluorescence properties of these newly synthesized compounds indicate that the indazole ring system, when appropriately substituted, can serve as a promising fluorophore. researchgate.net

Furthermore, the presence of a nitro group is a critical feature in the design of imaging agents for detecting hypoxic tissues, which are characteristic of many solid tumors. nih.gov Fluorinated nitroimidazole derivatives, for instance, are well-established as PET (Positron Emission Tomography) imaging agents for hypoxia. nih.gov The general strategy involves combining a hypoxia-selective moiety (the nitroimidazole or, potentially, a nitroindazole) with a signaling component. ubc.ca The fluorine atom in this compound could potentially be replaced with a radioactive isotope of fluorine (¹⁸F), a common practice for creating PET tracers. mdpi.com Selective fluorine substitution is a known strategy to enhance pharmacokinetic and physicochemical properties, such as metabolic stability and membrane permeation, which are desirable for imaging agents. mdpi.com

While the similarly named compound 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) is a well-known fluorogenic labeling dye, it is structurally distinct from an indazole. wikipedia.org NBD-F is not fluorescent on its own but becomes fluorescent upon reacting with amines. wikipedia.org This highlights a potential mechanism where a molecule like this compound could be engineered to act as a reactive probe.

Table 1: Comparison of Related Compounds Used in Imaging and Fluorescence

| Compound/Scaffold | Application | Key Features |

| 5-Nitro-1H-indazole Derivatives | Precursors for fluorescent compounds | Can be chemically modified to create new fluorophores. researchgate.netsemanticscholar.org |

| Fluorinated Nitroimidazoles (e.g., [¹⁸F]FMISO) | PET imaging agents for hypoxia | Combine a hypoxia-selective nitro group with a radioactive fluorine isotope. nih.gov |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) | Fluorogenic labeling reagent | Reacts with amines to become fluorescent. wikipedia.org |

Applications in Agrochemicals

The indazole core is a recognized pharmacophore in the agrochemical industry, with various derivatives exhibiting insecticidal, fungicidal, and herbicidal properties. researchgate.net The introduction of fluorine and nitro groups can modulate the biological activity of these compounds.

Indazole derivatives have been the subject of patents for pesticide compositions, highlighting their potential in crop protection. google.com Research into novel herbicidal compounds has shown that the indazole ring is a promising fragment. mdpi.com A study on 6-indazolyl-2-picolinic acids as herbicides revealed that electron-withdrawing substituents on the indazole ring generally lead to better activity. mdpi.com Specifically, substituents at the 4-position of the indazole ring resulted in much better root inhibitory activity against weeds. mdpi.com This finding is particularly relevant for this compound.

The nitro group is also known to contribute to the biological activity of agrochemicals. For example, studies on benzoxazole, a related heterocyclic compound, have shown that the presence of nitro groups can enhance its fungicidal activity. butlerov.com Furthermore, 5-nitroindazole (B105863) derivatives have demonstrated effectiveness against various protozoan parasites, indicating a broad spectrum of potential biocidal activity. google.comugr.es

The combination of a fluorine atom and a nitro group on the indazole scaffold in this compound could therefore lead to a compound with potent agrochemical properties. The fluorine can enhance metabolic stability and binding affinity, while the nitro group can contribute to the molecule's biocidal mechanism of action.

Table 2: Potential Agrochemical Applications of Indazole Derivatives

| Derivative Type | Potential Application | Supporting Evidence |

| General Indazole Derivatives | Insecticides, Fungicides | Patented for use in pesticide compositions. google.com |

| Substituted Indazolyl-picolinic Acids | Herbicides | Electron-withdrawing groups at the 4-position enhance activity. mdpi.com |

| Nitro-substituted Heterocycles | Fungicides, Antiparasitics | Nitro groups can increase fungicidal activity and are effective against protozoa. butlerov.comgoogle.comugr.es |

Q & A

Q. What are the established synthetic routes for 4-fluoro-7-nitro-1H-indazole, and what methodological considerations are critical for purity and yield?

Synthesis typically involves nitration and fluorination steps. A validated approach for analogous compounds (e.g., 7-nitroindazole derivatives) uses sodium metabisulfite in dry DMF under nitrogen at 120°C for 18 hours to facilitate cyclization and nitro-group stabilization . Key considerations include:

- Reagent stoichiometry : Excess nitrating agents (e.g., HNO₃/H₂SO₄) may over-nitrate the indazole core.

- Temperature control : Side reactions (e.g., dehalogenation) occur above 130°C.

- Purification : Column chromatography with silica gel (hexane:ethyl acetate gradient) ensures >95% purity.

Q. How do structural features of this compound influence its role as a nitric oxide synthase (NOS) inhibitor?

The nitro group at position 7 and fluorine at position 4 are critical:

- Nitro group : Binds to the heme cofactor in NOS, disrupting electron transfer .

- Fluorine : Enhances lipophilicity (logP ~2.1) and blood-brain barrier penetration, as shown in comparative studies with non-fluorinated analogs .

- Indazole core : Mimics arginine’s guanidinium group, competitively inhibiting substrate binding. X-ray crystallography (PDB: 7NI) confirms these interactions .

Q. What in vitro models are used to evaluate NOS inhibitory activity, and how are results validated?

- Primary cortical cultures : Measure glutamate-induced neurotoxicity; NOS inhibitors like this compound reduce cell death by >50% at 20 µM .

- cGMP assays : Detect NO-mediated activation of soluble guanylate cyclase. Hemoglobin (a NO scavenger) validates specificity by reversing effects .

- Enzyme kinetics : Use recombinant NOS isoforms (nNOS, eNOS, iNOS) to calculate IC₅₀ values (e.g., nNOS IC₅₀ = 5.8 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported inhibitory potencies of this compound across studies?

Discrepancies arise from:

- Assay conditions : Varying arginine concentrations (e.g., 100 µM vs. 1 mM) alter IC₅₀ values due to competitive inhibition .

- Cell type differences : Neuronal vs. macrophage NOS isoforms exhibit 10-fold potency variations .

- Methodology : Validate results using orthogonal assays (e.g., HPLC-based citrulline detection and cGMP quantification) .

Q. What mechanistic insights explain the compound’s reactivity in formaldehyde adduct formation?

Studies on 7-nitroindazole derivatives show: